molecular formula C16H13NO B14247571 (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine CAS No. 452916-47-1

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine

Katalognummer: B14247571
CAS-Nummer: 452916-47-1
Molekulargewicht: 235.28 g/mol
InChI-Schlüssel: CIZUCRPTRGNOJT-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine is a complex organic compound featuring a cyclohepta[b]furan core with a methyl group at the 3-position and a phenyl group attached to the nitrogen atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of catalysts and specific temperature and pressure settings to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that are optimized for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and high throughput.

Analyse Chemischer Reaktionen

Types of Reactions

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine can undergo various chemical reactions, including:

    Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, commonly using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.

    Substitution: Catalysts such as palladium or nickel, and reagents like halogens or alkylating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.

Wissenschaftliche Forschungsanwendungen

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Wirkmechanismus

The mechanism of action of (2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biochemical and physiological responses. The exact pathways and molecular targets involved can vary depending on the specific application and context.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2Z)-3-Methyl-N-phenyl-2H-cyclohepta[b]furan-2-imine is unique due to its specific structural features, such as the cyclohepta[b]furan core and the presence of both methyl and phenyl groups

Eigenschaften

CAS-Nummer

452916-47-1

Molekularformel

C16H13NO

Molekulargewicht

235.28 g/mol

IUPAC-Name

3-methyl-N-phenylcyclohepta[b]furan-2-imine

InChI

InChI=1S/C16H13NO/c1-12-14-10-6-3-7-11-15(14)18-16(12)17-13-8-4-2-5-9-13/h2-11H,1H3

InChI-Schlüssel

CIZUCRPTRGNOJT-UHFFFAOYSA-N

Kanonische SMILES

CC1=C2C=CC=CC=C2OC1=NC3=CC=CC=C3

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.